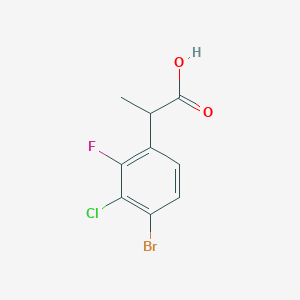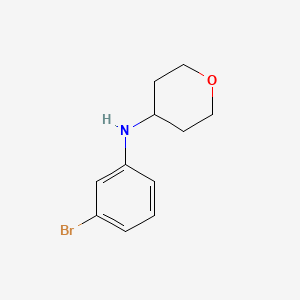![molecular formula C14H13N5O3S B2723036 3-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione CAS No. 2034365-83-6](/img/structure/B2723036.png)
3-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione” is a chemical compound that is used in scientific research. It possesses unique properties that can be applied in various fields such as pharmaceuticals, materials science, and organic electronics. Benzo[c][1,2,5]thiadiazoles are recognized to possess potent pharmacological activities including anticancer potential .
Synthesis Analysis
The synthesis of compounds related to “this compound” involves substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica . Another synthetic strategy entails the use of Sonogashira and Stille reactions .Physical and Chemical Properties Analysis
The boiling point of “this compound” is predicted to be 621.3±55.0 °C and its density is predicted to be 1.534±0.06 g/cm3 .Scientific Research Applications
Hypoglycemic Activity and Antidiabetic Research
A series of imidazopyridine thiazolidine-2,4-diones, structurally related to the compound of interest, have been designed and synthesized, demonstrating significant hypoglycemic activity in vivo. These compounds represent conformationally restricted analogues of the novel hypoglycemic compound rosiglitazone, evaluated for their effect on insulin-induced 3T3-L1 adipocyte differentiation in vitro and their hypoglycemic activity in genetically diabetic KK mice. This research contributes to the development of new therapeutic agents for diabetes mellitus (Oguchi et al., 2000).
Antimicrobial and Antitumor Activity
Compounds incorporating the thiadiazole moiety have been synthesized and assessed for their antimicrobial and antitumor activities. These innovative heterocycles, including derivatives of the compound , have shown potential against various microbial strains and tumor cells. This highlights the compound's role in the development of new antimicrobial and antitumor agents, contributing to the ongoing search for more effective and targeted therapies (Ibrahim et al., 2011).
Organic Electronics
The compound has been explored in the context of organic electronics, specifically in the design and synthesis of small molecules for organic photovoltaics (OPVs) and field-effect transistors (FETs). A benzothiadiazole end-capped small molecule, incorporating the core structure of the compound, demonstrates promising properties for use in OPVs and FETs. This research paves the way for the development of more efficient and stable materials for organic electronic applications, contributing to advancements in flexible and wearable electronic devices (Sonar et al., 2013).
Mechanism of Action
Compounds with the benzo[c][1,2,5]thiadiazole motif have been extensively researched for use in photovoltaics or as fluorescent sensors . They are part of a larger group of compounds known as electron donor-acceptor (D-A) systems . These systems have been studied for their potential use as visible-light organophotocatalysts .
Properties
IUPAC Name |
3-[1-(2,1,3-benzothiadiazole-5-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3S/c20-12-6-15-14(22)19(12)9-3-4-18(7-9)13(21)8-1-2-10-11(5-8)17-23-16-10/h1-2,5,9H,3-4,6-7H2,(H,15,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOOISIYTBIDST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CNC2=O)C(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2722955.png)




![2-((1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2722965.png)


![2,4-dimethoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2722970.png)
![N-(2-chlorophenyl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2722971.png)

![N1-butyl-N2-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2722973.png)

![2,5-difluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2722976.png)
